PLX51107 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , ] It is classified as a second-generation BET inhibitor and exhibits a unique binding mode compared to other BET inhibitors like JQ1. [, , ] PLX51107 demonstrates promising antineoplastic activity against various cancers, including hematologic malignancies (leukemia, lymphoma, multiple myeloma) and solid tumors (melanoma, small cell lung cancer, uveal melanoma). [, , , , , , , ]
PLX51107 is a small molecule inhibitor specifically targeting bromodomain and extra-terminal domain proteins, particularly BRD4. It is classified as a bromodomain and extra-terminal domain inhibitor (BET inhibitor), which plays a significant role in modulating gene expression linked to oncogenic pathways. PLX51107 has garnered attention for its potential therapeutic applications in various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes.
PLX51107 was developed through scaffold-based drug design and crystallography-guided methodologies, resulting in a compound with distinct pharmacological properties compared to existing BET inhibitors. The compound's classification as a BET inhibitor places it within a broader category of epigenetic modulators that influence chromatin dynamics and gene transcription by targeting acetylated lysine residues on histones and other proteins .
The synthesis of PLX51107 involved several key steps, including scaffold screening and structure-guided chemistry. Initial low-affinity binding assays identified potential hits, leading to the development of PLX51107 through modifications of its chemical structure. The compound features a unique chemotype distinct from previous benzodiazepine-based BET inhibitors, optimizing its binding affinity and pharmacokinetic properties. The synthesis process included the use of 3,5-dimethylisoxazole coupled with 7-azaindole, which was subsequently modified to enhance its interaction with BRD4 .
PLX51107 has a molecular weight of approximately 213 Da and exhibits low nanomolar potency in inhibiting the interactions mediated by the four members of the BET family. Its structure includes critical functional groups that allow it to engage effectively with the WPF shelf and ZA channel of BRD4. The binding interactions are characterized by a salt bridge formation with Lys91, indicating a unique structural plasticity not observed with other BET inhibitors .
PLX51107 undergoes various chemical reactions that facilitate its interaction with target proteins. The compound's mechanism involves competitive inhibition of bromodomain interactions with acetylated lysines on histones, effectively disrupting transcriptional activation associated with oncogenes. This inhibition leads to downstream effects on gene expression profiles, notably downregulating oncogenes such as MYC and BCL2 while upregulating tumor suppressor genes like HEXIM1 .
The primary mechanism of action for PLX51107 involves its binding to the bromodomains of BRD4, which are essential for recognizing acetylated lysine residues on histones. By inhibiting this interaction, PLX51107 disrupts the assembly of transcriptional complexes at super-enhancers associated with oncogenes. This results in altered transcriptional programs that can lead to apoptosis in cancer cells following prolonged exposure .
PLX51107 exhibits several notable physical and chemical properties:
These properties contribute to its potential effectiveness as an anticancer agent in clinical settings .
PLX51107 has been primarily investigated for its applications in treating hematological malignancies such as acute myeloid leukemia and myelodysplastic syndromes. Clinical studies have shown its potential when used alone or in combination with other therapies like azacitidine, demonstrating modest clinical benefits in heavily pretreated patient populations . Additionally, research indicates that combining PLX51107 with other agents may help overcome resistance mechanisms associated with Wnt signaling pathways in cancer cells .
PLX51107 (molecular weight: 438.48 Da; chemical formula: C₂₆H₂₂N₄O₃; CAS: 1627929-55-8) represents a structurally distinct chemotype among bromodomain and extra-terminal (BET) inhibitors, characterized by a chiral methylbenzimidazole core scaffold substituted with a carboxylate-containing aryl moiety [1] [9]. Unlike classical benzodiazepine-based BET inhibitors (e.g., JQ1, I-BET762), PLX51107 incorporates a stereospecific center (C@@HC₁=NC=CC=C₁) that influences its three-dimensional binding orientation within the acetyl-lysine recognition pocket [5] [9]. Crystallographic studies reveal that the methylbenzimidazole core engages in π-π stacking with conserved residues of the bromodomain hydrophobic pocket, while the carboxylate group forms hydrogen bonds with the asparagine gatekeeper residue (e.g., N140 in BRD4-BD1) – a critical interaction for acetyl-lysine mimicry [4] [10].
Table 1: Structural and Physicochemical Properties of PLX51107
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₂N₄O₃ |
Molecular Weight | 438.48 Da |
CAS Number | 1627929-55-8 |
Core Scaffold | Chiral methylbenzimidazole |
Key Functional Groups | Carboxylate aryl moiety |
Solubility (DMSO) | 75 mg/mL (171.05 mM) |
PLX51107 demonstrates sub-nanomolar binding affinity for BRD4 bromodomains, with Kd values of 1.7 nM (BD1) and 6.1 nM (BD2) as measured by isothermal titration calorimetry and surface plasmon resonance [1] [9]. The inhibitor achieves high-affinity binding through dual-pocket engagement: (1) The methylbenzimidazole core occupies the conserved acetyl-lysine binding site, forming hydrogen bonds with N140 and a structured water network; (2) The chiral methylbenzyl extension penetrates the unique WPF shelf (Trp81-Pro82-Phe83) and ZA channel (formed by ZA and BC loops) – regions displaying structural variability among BET family members [9] [10]. This dual engagement induces a conformational rearrangement in the BC loop (residues 136-142), narrowing the acetyl-lysine binding cleft and sterically hindering histone H4 peptide binding [4] [10]. Molecular dynamics simulations confirm that PLX51107 binding increases BRD4 structural rigidity by 40% compared to the unbound state, reducing domain flexibility essential for chromatin interactions [10].
PLX51107 exhibits differential selectivity across BET family members and their tandem domains, as quantified by dissociation constants:
Table 2: Binding Affinities (Kd, nM) of PLX51107 for BET Bromodomains
BET Protein | BD1 Kd (nM) | BD2 Kd (nM) |
---|---|---|
BRD2 | 1.6 | 5.9 |
BRD3 | 2.1 | 6.2 |
BRD4 | 1.7 | 6.1 |
BRDT | 5.0 | 120.0 |
PLX51107 demonstrates strong pan-BET activity against BRD2/3/4 with single-digit nM Kd values for both BD1 and BD2 domains, while exhibiting 24-fold weaker binding to BRDT-BD2 (Kd=120 nM) [1]. This selectivity profile arises from structural differences in the ZA channel of BRDT, where Leu152/Leu158 substitutions create steric hindrance for the methylbenzyl extension of PLX51107 [9] [10]. Beyond the BET family, PLX51107 interacts with CBP and EP300 bromodomains at approximately 100 nM Kd – a 50-100 fold reduction in affinity compared to its BRD4 binding [1] [4]. Specificity screening against 35 non-BET bromodomains revealed negligible binding (Kd>10μM), attributable to the inhibitor's optimized engagement with BET-specific residues in the ZA channel and WPF shelf [9] [10].
When compared to clinical-stage BET inhibitors, PLX51107 displays distinct pharmacological properties:
Table 3: Pharmacological Comparison of PLX51107 with Reference BET Inhibitors
Property | PLX51107 | JQ1 | RVX-208 | OTX015 |
---|---|---|---|---|
Core Scaffold | Methylbenzimidazole | Triazolodiazepine | Quinazolinone | Benzoazepine |
BRD4-BD1 Kd (nM) | 1.7 | 50 | 230 | 19 |
BRD4-BD2 Kd (nM) | 6.1 | 130 | 100 | 38 |
BD1/BD2 Selectivity | 3.6-fold | 2.6-fold | 2.3-fold | 2.0-fold |
Plasma Half-life (h) | 2.5 | 1.0 | 9.0 | 16.0 |
Unique Feature | ZA channel binder | PROTAC-compatible | BD2-preferential | Clinical-stage |
Structurally, PLX51107 differs from benzodiazepine-based inhibitors (JQ1, OTX015) through its non-fused ring system and chiral center, enabling deeper penetration into the ZA channel [5] [9]. Pharmacodynamically, PLX51107 demonstrates 8-10 fold higher binding affinity for BRD4-BD1 compared to JQ1, translating to more potent suppression of MYC transcription in cellular models (IC₅₀: 110nM vs. 850nM) [2] [9]. Unlike RVX-208 which exhibits BD2-preference, PLX51107 maintains balanced BD1/BD2 inhibition (3.6-fold selectivity for BD1) [7] [10]. This balanced profile enables simultaneous disruption of promoter-enhancer looping (BD1-mediated) and transcription elongation (BD2-mediated) in chronic lymphocytic leukemia cells [9].
A key differentiator is PLX51107's shorter plasma half-life (2.5h vs. 16h for OTX015), attributed to its carboxylate moiety facilitating rapid hepatic clearance [1] [7]. This pharmacokinetic property potentially mitigates thrombocytopenia – a dose-limiting toxicity observed with prolonged BET inhibition [7] [9]. Functionally, PLX51107 outperforms BCR signaling agents in preclinical CLL models, inducing 75% suppression of splenomegaly at 2mg/kg versus 25mg/kg required for OTX015 [9]. Transcriptomic analyses confirm PLX51107 induces broader downregulation of BCR pathway components (PLCG2, PI3K, ZAP70) compared to JQ1, rationalizing its superior efficacy in CLL models [2] [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7